(3-Bromo-5-methylphenyl)(morpholino)methanone
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Overview
Description
(3-Bromo-5-methylphenyl)(morpholino)methanone is an organic compound with a complex structure that includes a brominated aromatic ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(morpholino)methanone typically involves the reaction of 3-bromo-5-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine would yield an aniline derivative.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Carboxylic acids and morpholine.
Scientific Research Applications
(3-Bromo-5-methylphenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
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(3-Bromo-5-methylphenyl)phenylmethanone: Similar structure but lacks the morpholine ring.
(4-Bromophenyl)(morpholino)methanone: Similar but with the bromine atom in a different position on the aromatic ring.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
(3-bromo-5-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14BrNO2/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-16-5-3-14/h6-8H,2-5H2,1H3 |
InChI Key |
RSHQVLKAUIBREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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